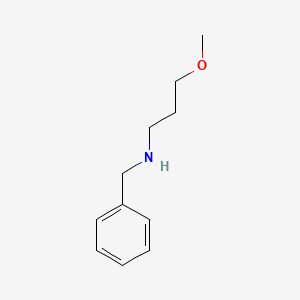

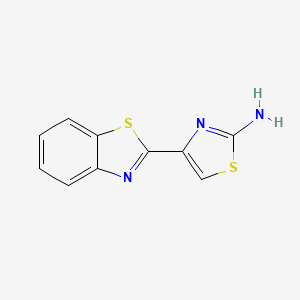

4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzothiazole derivatives typically involves condensation reactions. For instance, the synthesis of 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines was achieved through the cyclocondensation of acetyl benzimidazoles with thiourea . Similarly, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was performed by condensation of 2-aminobenzothiazole with an acetyl derivative . These methods suggest that the synthesis of 4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine could also be approached through similar condensation strategies.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often confirmed using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, revealing the presence of hydrogen bonds and π-π stacking interactions that stabilize the crystal structure . These techniques could be applied to determine the molecular structure of 4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine and to understand its intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives can be inferred from the reactions they undergo. For instance, Schiff bases derived from benzothiazole compounds can be further reacted with thioacetic acid to yield thiazolidinone derivatives . Additionally, the formation of metal complexes with benzothiazole ligands suggests the potential of these compounds to act as chelating agents . These reactions indicate that 4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine may also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are typically characterized using analytical techniques. The spectral data from IR, NMR, and mass spectrometry provide information on the functional groups and the purity of the compounds . The antimicrobial and antitumor activities of these compounds suggest that they have significant pharmacological potential, which could also be true for 4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine . The electronic and spatial structure of these molecules, studied both theoretically and experimentally, can give insights into their reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

-

Structural Studies and Optical Materials

- Field : Crystallography and Material Science .

- Application : Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials . A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .

- Method : Single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations were conducted .

- Results : Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units . Significant intermolecular interactions were found in the structure, which are important in stabilizing the solid state of hydrazonylsulfones .

-

Biochemistry and Medicinal Chemistry

- Field : Biochemistry and Medicinal Chemistry .

- Application : Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

- Method : The synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

- Results : Benzothiazole compounds have shown a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

- Synthesis of New Analogues

- Field : Organic Chemistry .

- Application : The synthesis of new analogues of 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3 H)-thione .

- Method : The new analogues were synthesized by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction under conventional heating and improved microwave irradiations .

- Results : A variety of new analogues were successfully synthesized .

- Pharmaceuticals and Biological Activity

- Field : Biochemistry and Medicinal Chemistry .

- Application : Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

- Method : The synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

- Results : Benzothiazole compounds have shown a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

Eigenschaften

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S2/c11-10-13-7(5-14-10)9-12-6-3-1-2-4-8(6)15-9/h1-5H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQICENTKIUASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407070 | |

| Record name | 4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine | |

CAS RN |

54469-54-4 | |

| Record name | 4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-anilino-N'-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)acetohydrazide](/img/structure/B1276116.png)

![4-Amino-4-[4-(6-chloro-2-pyridinyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1276126.png)